N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a tetrahydroquinoline core, which is a partially saturated derivative of quinoline, and a methoxyphenyl group attached to an acetamide moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps:
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Formation of the Tetrahydroquinoline Core: : The initial step often involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
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Introduction of the Isobutyryl Group: : The isobutyryl group can be introduced via an acylation reaction. This step typically involves the reaction of the tetrahydroquinoline intermediate with isobutyryl chloride in the presence of a base such as pyridine or triethylamine.
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Attachment of the Methoxyphenylacetamide Moiety: : The final step involves the coupling of the isobutyryl-tetrahydroquinoline intermediate with 4-methoxyphenylacetic acid or its derivative. This can be achieved through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient heat and mass transfer, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the tetrahydroquinoline ring to form quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate signal transduction pathways, affecting cellular processes like proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(1-butyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-hydroxyphenyl)acetamide
Uniqueness
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)acetamide is unique due to the specific combination of its structural features, which confer distinct physicochemical properties and biological activities. The presence of the methoxy group on the phenyl ring, for example, can influence its electronic properties and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)22(26)24-12-4-5-17-8-9-18(14-20(17)24)23-21(25)13-16-6-10-19(27-3)11-7-16/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSWSWUIZJAOSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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